molecular formula C17H12N4S4 B2891478 7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine CAS No. 890951-76-5

7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Cat. No. B2891478
CAS RN: 890951-76-5
M. Wt: 400.55
InChI Key: NYTCCPPPHQACEC-UHFFFAOYSA-N
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Description

The compound “7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . An initial step involved the synthesis of (E)-5-arylidenethiazolidine-2,4-diones from the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various analytical, physical, and spectroscopic methods . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been reported to possess antimicrobial properties . They can be used in the development of new antimicrobial agents, potentially helping to combat antibiotic-resistant bacteria .

Anticancer Activity

Thiazole derivatives have also been associated with anticancer activity . They can disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells .

Antioxidant Activity

Some thiazole-based compounds have shown potent antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-Alzheimer’s Activity

Thiazole derivatives have been associated with anti-Alzheimer’s activity . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die .

Antihypertensive Activity

Thiazole derivatives have been reported to possess antihypertensive properties . Antihypertensive drugs are used to treat high blood pressure (hypertension) .

Hepatoprotective Activity

Thiazole derivatives have been associated with hepatoprotective activity . Hepatoprotective drugs are used to protect the liver from damage .

Industrial Applications

Thiazole derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They can be used in the synthesis of dyes, pigments, and chromophores .

Drug Design and Discovery

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs and are used in the synthesis of compounds containing the thiazole moiety .

Future Directions

The future directions in the research of benzothiazole derivatives include further synthetic developments, in-depth study of their in vitro and in vivo activity, and exploration of their mechanism of action . There is also a need for more comprehensive studies on the physical and chemical properties, safety, and hazards of these compounds.

properties

IUPAC Name

7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S4/c1-8-18-14-12(23-8)7-6-9-15(14)25-16(19-9)21-17-20-13-10(22-2)4-3-5-11(13)24-17/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTCCPPPHQACEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(S4)C=CC=C5SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

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